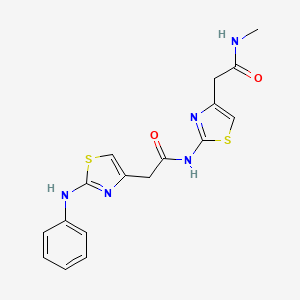

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide is a complex organic compound featuring a thiazole ring structure. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring, known for their diverse biological activities

Métodos De Preparación

The synthesis of N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . The reaction conditions often require refluxing in solvents like ethanol or acetonitrile, followed by purification steps such as recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Thiazole Ring Formation

The thiazole cores are constructed via Hantzsch thiazole synthesis, involving condensation of α-haloacetophenones with thiourea derivatives ( ). For example:

α-bromoacetophenone + thioureareflux, EtOH2-aminothiazole intermediate

This reaction proceeds under acidic or neutral conditions, with yields optimized by controlling temperature (70–90°C) and solvent polarity ( ).

Acetamide Coupling

The N-methylacetamide groups are introduced through N-acylation reactions. Chloroacetyl chloride or bromoacetyl bromide reacts with primary amines on pre-formed thiazoles ( ):

2-aminothiazole + chloroacetyl chlorideEt3N, DCMchloroacetamide intermediate

Triethylamine is critical for scavenging HCl, driving the reaction to completion ( ).

Sequential Amidation

The final structure is assembled via iterative coupling. For instance, intermediates like 23 ( ) undergo stepwise amidation with phenylamino-thiazole precursors, requiring activation agents such as T3P (propylphosphonic anhydride) or EDC/HOBt ( ).

Amide Hydrolysis

The acetamide groups are susceptible to hydrolysis under strong acidic (HCl, H₂SO₄) or basic (NaOH, LiOH) conditions, yielding carboxylic acids or amines ( ):

RCONHR’H2O, H+/OH−RCOOH + H2NR’

Hydrolysis rates depend on steric hindrance from the N-methyl and phenylamino groups ( ).

Thiazole Ring Modifications

-

Electrophilic Substitution : The thiazole’s C5 position undergoes halogenation or nitration under controlled conditions ( ).

-

Oxidation : Thiazole-S can be oxidized to sulfoxides or sulfones using mCPBA (meta-chloroperbenzoic acid) ( ).

Cross-Coupling Reactions

The phenylamino group participates in Buchwald-Hartwig amination or Ullmann-type couplings, enabling diversification of the aryl moiety ( ).

Spectroscopic Data

| Technique | Key Observations ( ) |

|---|---|

| ¹H NMR | δ 2.8–3.1 ppm (N–CH₃), δ 7.2–7.8 ppm (Ar–H) |

| IR | 1680–1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch) |

| MS | [M+H]⁺ at m/z 388 (C₁₇H₁₇N₅O₂S₂) |

Stability Profile

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazole derivatives, including N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide, have shown significant potential as anticancer agents. Research indicates that compounds with thiazole moieties can inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Studies

- Cytotoxic Activity : A study evaluated the cytotoxic effects of various thiazole derivatives against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The results demonstrated that certain derivatives exhibited IC50 values ranging from 3.35 μM to 18.69 μM, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | HepG2 | 10.92 |

| 5b | MCF-7 | Moderate |

| 5c | HCT116 | Strong |

Antiviral Properties

Thiazole derivatives are also being explored for their antiviral activities. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

Research Insights

In a comparative study, thiazole compounds were tested for their efficacy against various viruses. Some demonstrated superior potency compared to standard antiviral medications such as ribavirin, showcasing the potential of thiazole derivatives in developing new antiviral therapies .

Antimicrobial Effects

The antimicrobial properties of this compound have been substantiated through various studies.

Experimental Findings

Research has shown that thiazole derivatives exhibit activity against a range of bacteria and fungi. The structural diversity of these compounds allows for modifications that enhance their antimicrobial efficacy.

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | Strong |

| C. albicans | Weak |

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in drug development.

Molecular Docking Studies

Recent molecular docking studies suggest that this compound interacts with key proteins involved in cancer progression and viral replication pathways, making it a promising candidate for further development .

Mecanismo De Acción

The mechanism of action of N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it can interfere with microbial cell wall synthesis or DNA replication, contributing to its antimicrobial properties .

Comparación Con Compuestos Similares

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives such as:

2-aminothiazole: Known for its antimicrobial and anticancer activities.

Thiamine (Vitamin B1): Essential for carbohydrate metabolism and nervous system function.

Benzothiazole: Used in the synthesis of dyes, rubber accelerators, and pharmaceuticals.

Actividad Biológica

N-methyl-2-(2-(2-(2-(phenylamino)thiazol-4-yl)acetamido)thiazol-4-yl)acetamide is a complex thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways. Research indicates that compounds with similar thiazole structures can act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression.

- CDK Inhibition : Compounds related to thiazole derivatives have been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1. This mechanism is significant in cancer therapy, where inducing apoptosis in tumor cells is a primary goal .

- Antimicrobial Activity : Some studies have explored the efficacy of thiazole derivatives against various pathogens. For instance, modifications in the N-aryl amide group linked to the thiazole ring have been shown to enhance antimalarial activity against Plasmodium falciparum, indicating that structural variations can significantly impact biological efficacy .

Structure-Activity Relationships (SAR)

The SAR studies conducted on thiazole derivatives highlight critical interactions and modifications that enhance biological activity:

- Amino Group Modifications : The presence and type of substituents on the thiazole ring influence the compound's potency. For example, substitution at the C2 position with different amino groups has shown varying effects on CDK inhibition, with certain groups enhancing hydrophobic interactions and overall potency .

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the phenyl ring has been correlated with increased antimalarial potency and reduced cytotoxicity in mammalian cell lines .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

- Anticancer Activity : A study synthesized novel thiazole derivatives and assessed their anticancer properties against various tumor cell lines (A549 and C6). Results indicated that specific derivatives could induce apoptosis in cancer cells, suggesting a promising therapeutic avenue for cancer treatment .

- Leishmanicidal Activity : Research on hybrid phthalimido-thiazoles demonstrated significant leishmanicidal effects against Leishmania infantum. The compounds exhibited low cytotoxicity towards mammalian cells while effectively reducing parasite survival, highlighting their potential as new treatments for leishmaniasis .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[2-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S2/c1-18-14(23)7-12-9-26-17(21-12)22-15(24)8-13-10-25-16(20-13)19-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,18,23)(H,19,20)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCGJOASHVKZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.